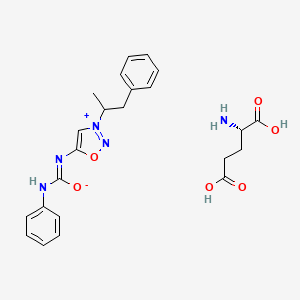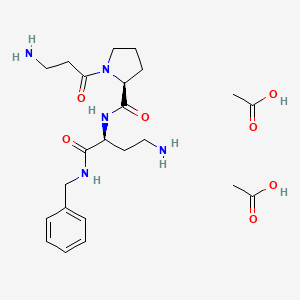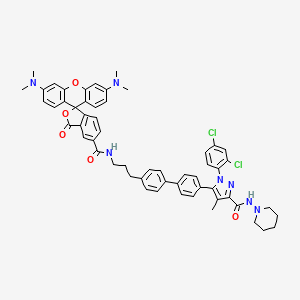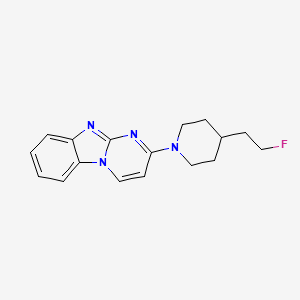
TASP0415914
Übersicht
Beschreibung
TASP0415914 is a potent and orally active PI3Kγ inhibitor with an IC50 of 29 nM . It also shows potent Akt inhibitory activities with an IC50 of 294 nM . TASP0415914 can be used for inflammatory diseases research .
Synthesis Analysis
The synthesis and structure-activity relationships (SAR) of a series of 2-amino-5-oxadiazolyl thiazoles, culminating in the identification of TASP0415914, an orally potent inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), are described in a paper . TASP0415914 demonstrated good potency in a cell-based assay and exhibited in vivo efficacy in a collagen-induced arthritis (CIA) model in mice after oral administration .Molecular Structure Analysis
The molecular structure of TASP0415914 is provided in the references . The CAS number is 1292300-75-4 .Chemical Reactions Analysis
TASP0415914 is a potent inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) . It also shows potent Akt inhibitory activities .Physical And Chemical Properties Analysis
TASP0415914 has a molecular formula of C13H17N5O3S and a molecular weight of 323.37 . It is stable if stored as directed .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
TASP0415914 has been identified as a potent inhibitor of PI3Kγ, a kinase involved in the inflammatory response. It has shown promise in cell-based assays and is orally available, performing well in murine in vivo models . This compound could potentially be used to develop anti-inflammatory drugs targeting conditions where PI3Kγ plays a role, such as in various autoimmune diseases.
Osteoarthritis Treatment
Research suggests that TASP0415914 may play a role in the treatment of osteoarthritis. The PI3K/Akt pathway, which TASP0415914 inhibits, is associated with the activation of fibroblast-like synoviocytes in osteoarthritis. Inhibiting this pathway could reduce inflammation and the invasive capacity of these cells, thereby mitigating joint damage and pain associated with osteoarthritis .
Rheumatoid Arthritis Management
TASP0415914, as a PI3Kγ inhibitor, has been shown to reduce symptoms in collagen-induced arthritis models. This indicates its potential application in managing rheumatoid arthritis, a chronic inflammatory disorder affecting the joints .
Immune System Modulation
Due to its action on PI3Kγ, TASP0415914 could be used to modulate the immune system. This has implications for treating immune system diseases where regulation of immune cell migration and degranulation is necessary .
Skin and Musculoskeletal Diseases
The compound’s inhibitory effect on PI3Kγ suggests it could be beneficial in treating certain skin and musculoskeletal diseases. These diseases often involve inflammatory processes where PI3Kγ inhibitors like TASP0415914 could be therapeutically relevant .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-7-10(22-13(14-7)15-8(2)19)11-16-12(17-21-11)18-5-3-4-9(20)6-18/h9,20H,3-6H2,1-2H3,(H,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFHKQIDOCQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=NC(=NO2)N3CCCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: TASP0415914 acts as an orally potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor. [] While the provided abstract doesn't delve into the specifics of downstream effects, inhibiting PI3Kγ is known to modulate immune cell function, particularly in inflammatory responses. PI3Kγ plays a crucial role in signaling pathways involved in leukocyte migration, activation, and cytokine production. By inhibiting this enzyme, TASP0415914 is hypothesized to suppress excessive inflammatory responses.
A: The research paper identifies TASP0415914 as a potential therapeutic agent for inflammatory diseases. [] Although the specific inflammatory diseases targeted are not mentioned in the abstract, the role of PI3Kγ in immune cell function suggests that this compound could be investigated for its efficacy in conditions like rheumatoid arthritis, inflammatory bowel disease, or psoriasis, where dysregulated immune responses contribute to the disease pathology.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)
![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)